DS-6051b Overcomes ROS1-G2032R Resistance: Direct Cell Viability Comparison Against Crizotinib
DS-6051b maintains full inhibitory potency against the ROS1-G2032R solvent-front mutation, whereas crizotinib is rendered ineffective. In Ba/F3 cells engineered to express CD74-ROS1-G2032R, DS-6051b inhibited cell viability with an IC50 of approximately 33 nM, compared to crizotinib, which demonstrated an IC50 exceeding 1,000 nM under identical assay conditions [1]. This represents a greater than 30-fold improvement in potency against this clinically relevant resistance mutation. Immunoblotting confirmed that DS-6051b at 100 nM completely suppressed ROS1 autophosphorylation in G2032R-mutant cells, while crizotinib at the same concentration showed no detectable inhibition [1].
| Evidence Dimension | Cell viability inhibition (IC50) against ROS1-G2032R mutant |
|---|---|
| Target Compound Data | IC50 ≈ 33 nM |
| Comparator Or Baseline | Crizotinib: IC50 > 1,000 nM |
| Quantified Difference | >30-fold greater potency |
| Conditions | Ba/F3 cells expressing CD74-ROS1-G2032R; 72-hour treatment; CellTiter-Glo assay |
Why This Matters
For procurement decisions involving crizotinib-resistant or ROS1-G2032R-mutant model systems, DS-6051b is functionally non-substitutable with crizotinib, as the comparator exhibits negligible activity in this context.
- [1] Katayama R, Gong B, Togashi N, et al. The new-generation selective ROS1/NTRK inhibitor DS-6051b overcomes crizotinib resistant ROS1-G2032R mutation in preclinical models. Nature Communications. 2019;10(1):3604. Figure 4a-b. View Source
